molecular formula C12H24O B13172440 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol

1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol

Cat. No.: B13172440
M. Wt: 184.32 g/mol
InChI Key: SPECQTZOKMFQJF-UHFFFAOYSA-N
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Description

1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C12H24O It is a cyclohexanol derivative characterized by the presence of ethyl and tetramethyl substituents on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{3,3,5,5-tetramethylcyclohexanone} + \text{ethylmagnesium bromide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 1-Ethyl-3,3,5,5-tetramethylcyclohexanone.

    Reduction: 1-Ethyl-3,3,5,5-tetramethylcyclohexane.

    Substitution: 1-Ethyl-3,3,5,5-tetramethylcyclohexyl chloride or bromide.

Scientific Research Applications

1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

    1-Ethyl-3,5-dimethylcyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclohexane, 1,1,3,5-tetramethyl-, trans-: Similar structure but different substituent positions, leading to different chemical properties.

Uniqueness: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1-ethyl-3,3,5,5-tetramethylcyclohexan-1-ol

InChI

InChI=1S/C12H24O/c1-6-12(13)8-10(2,3)7-11(4,5)9-12/h13H,6-9H2,1-5H3

InChI Key

SPECQTZOKMFQJF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)(C)C)O

Origin of Product

United States

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